FA-Lys-Ala-OH
Overview
Description
Mechanism of Action
Target of Action
FA-Lys-Ala-OH primarily targets plasmin , a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration . It also acts as a substrate for a continuous spectrophotometric assay of human plasma carboxypeptidase N and carboxypeptidase B .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it displays higher inhibitory activity against plasmin than EACA . The most active and selective inhibitor of plasmin was found to be the compound H–d-Ala–Phe–Lys–EACA–NH2 .
Biochemical Pathways
This compound affects the biochemical pathways involving its targets. Plasmin, for example, plays a crucial role in fibrin cleavage, a key process in blood coagulation . By inhibiting plasmin, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The inhibition of plasmin by this compound can have several molecular and cellular effects. For instance, it can potentially prevent plasmin over-activity, which is implicated in blood coagulation disorders . This could be beneficial in clinical scenarios such as surgeries where controlling blood loss is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions: FA-Lys-Ala-OH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate (HBTU).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: FA-Lys-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the cleavage of the peptide into its constituent amino acids.
Oxidation: The furan ring in the FA moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The amino groups in lysine can participate in substitution reactions with electrophiles
Common Reagents and Conditions:
Hydrolysis: Enzymes such as carboxypeptidase N are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as acyl chlorides or alkyl halides
Major Products:
Hydrolysis: Free amino acids (lysine and alanine).
Oxidation: Various oxidized derivatives of the furan ring.
Substitution: Substituted lysine derivatives
Scientific Research Applications
FA-Lys-Ala-OH has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of carboxypeptidase N and other proteolytic enzymes
Medicine: Investigated for its potential role in regulating fibrinolysis and blood clotting processes.
Chemistry: Utilized in studies involving peptide synthesis and modification.
Industry: Employed in the production of peptide-based pharmaceuticals and biochemical reagents.
Comparison with Similar Compounds
FA-Ala-Arg-OH: Another peptide substrate used in enzymatic assays.
FA-Ala-Phe-NH2: A peptide with similar applications in biochemical research.
Uniqueness: FA-Lys-Ala-OH is unique due to its specific sequence, which makes it an ideal substrate for carboxypeptidase N. Its structure allows for precise cleavage by the enzyme, making it a valuable tool in studying the regulation of fibrinolysis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYDXEHJPCUCAI-DDOQPMFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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